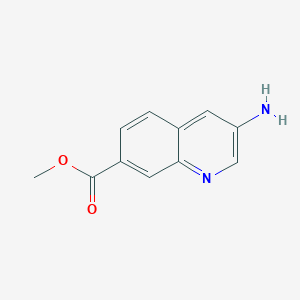

Methyl 3-aminoquinoline-7-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-aminoquinoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)8-3-2-7-4-9(12)6-13-10(7)5-8/h2-6H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYJLWOULIXOCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NC=C(C=C2C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Methyl 3-aminoquinoline-7-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and conceptual discovery framework for Methyl 3-aminoquinoline-7-carboxylate, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] This document details plausible synthetic routes, grounded in established chemical principles such as transition metal-catalyzed cross-coupling reactions and classical esterification methods. It is intended for researchers, medicinal chemists, and process development scientists engaged in the exploration of novel quinoline-based molecules. The guide emphasizes the rationale behind strategic synthetic decisions, provides detailed experimental protocols, and includes characterization data essential for the validation of the target compound.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a cornerstone in the development of therapeutic agents and functional materials. Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique electronic and steric profile that facilitates interactions with biological targets. The strategic placement of functional groups, such as amino and carboxylate moieties, on the quinoline core can dramatically modulate its physicochemical properties and biological activity. This compound, with its amino group at the 3-position and a methyl ester at the 7-position, represents a versatile building block for the synthesis of more complex molecules. The amino group can serve as a handle for further derivatization, while the ester can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation or other modifications.[3]

Retrosynthetic Analysis and Proposed Synthetic Strategy

Caption: Retrosynthetic analysis of this compound.

This proposed synthesis commences with the commercially available 7-methylquinoline and proceeds through a series of functional group interconversions to arrive at the target molecule. The key transformations include electrophilic bromination, oxidation of the methyl group to a carboxylic acid, a palladium-catalyzed amination reaction, and a final esterification step.

Detailed Synthetic Protocols

The following protocols are based on established methodologies and may require optimization for specific laboratory conditions and scales.

Step 1: Synthesis of 3-Bromo-7-methylquinoline

The introduction of a bromine atom at the 3-position of the quinoline ring is a critical step to enable the subsequent amination. Electrophilic bromination of quinolines can be challenging due to the deactivating effect of the nitrogen atom. However, bromination can be achieved under forcing conditions.

Experimental Protocol:

-

To a solution of 7-methylquinoline (1 eq.) in a suitable solvent such as concentrated sulfuric acid, add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-bromo-7-methylquinoline.

Step 2: Synthesis of 3-Bromoquinoline-7-carboxylic acid

The oxidation of the methyl group at the 7-position to a carboxylic acid is a standard transformation. Potassium permanganate is a powerful oxidizing agent suitable for this purpose.

Experimental Protocol:

-

Suspend 3-bromo-7-methylquinoline (1 eq.) in a mixture of water and a co-solvent like pyridine or tert-butanol.

-

Heat the mixture to reflux and add a solution of potassium permanganate (KMnO4) (3-4 eq.) in water portion-wise over several hours.

-

Continue heating at reflux until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO2) precipitate.

-

Wash the filter cake with hot water.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of 3-4 to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry to yield 3-bromoquinoline-7-carboxylic acid.

Step 3: Synthesis of 3-Aminoquinoline-7-carboxylic acid via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] This reaction offers a significant advantage over traditional, harsher methods for the synthesis of arylamines.[1]

Experimental Protocol:

-

In a reaction vessel, combine 3-bromoquinoline-7-carboxylic acid (1 eq.), a palladium catalyst such as Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) (0.01-0.05 eq.), and a suitable phosphine ligand like Xantphos or BINAP (0.02-0.1 eq.).[4]

-

Add a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) (2-3 eq.).

-

Add an ammonia surrogate, such as benzophenone imine, followed by acidic workup, or directly use a source of ammonia like ammonium chloride with a strong base.

-

Add a dry, aprotic solvent like toluene or dioxane.

-

Degas the reaction mixture and then heat it under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature and quench with water.

-

Acidify the aqueous layer with a mild acid (e.g., acetic acid) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 3-aminoquinoline-7-carboxylic acid.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Step 4: Synthesis of this compound

The final step is the esterification of the carboxylic acid to the corresponding methyl ester. A simple acid-catalyzed esterification using methanol is a common and effective method.

Experimental Protocol:

-

Suspend 3-aminoquinoline-7-carboxylic acid (1 eq.) in methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and neutralize it with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Characterization Data

The following table summarizes the expected and reported physical and spectroscopic data for this compound and its precursors.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected ¹H NMR Signals (ppm, in CDCl₃) | Expected ¹³C NMR Signals (ppm) |

| 7-Methylquinoline | C₁₀H₉N | 143.19 | Colorless to pale yellow liquid | 8.8 (d), 8.0 (d), 7.8 (s), 7.5 (d), 7.3 (dd), 2.5 (s) | 150, 147, 137, 136, 129, 128, 127, 126, 121, 21 |

| 3-Bromo-7-methylquinoline | C₁₀H₈BrN | 222.08 | White to off-white solid | 8.9 (s), 8.2 (s), 7.9 (d), 7.6 (d), 2.6 (s) | 148, 146, 138, 135, 130, 129, 128, 121, 118, 22 |

| 3-Bromoquinoline-7-carboxylic acid | C₁₀H₆BrNO₂ | 268.07 | White to pale yellow solid | 9.1 (s), 8.5 (s), 8.2 (d), 8.0 (d) | 150, 147, 139, 136, 132, 131, 129, 122, 120, 166 |

| 3-Aminoquinoline-7-carboxylic acid | C₁₀H₈N₂O₂ | 188.18 | Yellow to brown solid | 8.6 (s), 8.1 (s), 7.9 (d), 7.7 (d), 4.5 (br s) | 145, 143, 138, 130, 129, 128, 125, 115, 108, 168 |

| This compound | C₁₁H₁₀N₂O₂ | 202.21 | Yellow solid | 8.7 (s), 8.2 (s), 8.0 (d), 7.8 (d), 4.6 (br s), 3.9 (s) | 146, 144, 138, 131, 130, 129, 126, 116, 109, 167, 52 |

Note: The NMR data provided are estimations based on analogous structures and may vary depending on the solvent and other experimental conditions.

Applications and Future Directions

This compound is a valuable intermediate for the synthesis of a diverse range of compounds. Its bifunctional nature allows for selective modification at either the amino or the ester group. This makes it a key starting material for the generation of libraries of quinoline derivatives for high-throughput screening in drug discovery programs. Potential applications include the development of novel anticancer agents, antimalarial drugs, and fluorescent probes for bioimaging.[2][5] The exploration of transition metal-catalyzed reactions for the further functionalization of the quinoline core of this molecule is a promising area for future research.[6]

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the preparation of this compound. By leveraging well-established synthetic methodologies, including electrophilic bromination, oxidation, Buchwald-Hartwig amination, and esterification, this guide provides a practical framework for the synthesis of this important heterocyclic building block. The detailed protocols and characterization data presented herein will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. Methyl 7-aminoquinoline-3-carboxylate [myskinrecipes.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Methyl 3-aminoquinoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-aminoquinoline-7-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the practical application and theoretical underpinnings of this compound's behavior.

Core Molecular Attributes and Significance

This compound (CAS No. 1822679-71-9) is a substituted quinoline, a class of nitrogen-containing heterocyclic aromatic compounds.[1][2] Its structure, featuring an amino group at the 3-position and a methyl carboxylate group at the 7-position, makes it a versatile intermediate in the synthesis of more complex molecules.[1][2] The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds.[3] The specific arrangement of the electron-donating amino group and the electron-withdrawing methyl carboxylate group on the quinoline ring system imparts unique electronic and steric properties, influencing its reactivity and potential biological activity.

This compound is of particular interest to researchers in drug discovery, where it can serve as a starting material for the development of novel antimalarial and anticancer agents.[1] Furthermore, the inherent fluorescence of the quinoline backbone suggests its utility in the design of fluorescent probes for bioimaging and molecular sensing applications.[1]

Molecular Structure and Identification

The structural formula and basic identifiers of this compound are summarized below.

Figure 1: 2D Structure of this compound.

Table 1: Core Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1822679-71-9 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| MDL Number | MFCD28133487 | [1] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is paramount for its application in synthesis and drug development. These properties dictate its solubility, stability, and interactions with biological systems. While experimental data for this specific isomer is not widely published, we can infer certain characteristics based on its structural analogues and the constituent functional groups.

Physical State and Appearance

Based on related aminoquinoline derivatives, this compound is expected to be a solid at room temperature.[3]

Solubility

The solubility of this compound is dictated by the interplay between the polar amino and ester groups and the largely nonpolar quinoline core.

-

Aqueous Solubility: Quinoline derivatives generally exhibit limited water solubility.[4] The presence of the amino group can increase polarity and the potential for hydrogen bonding, which may slightly enhance aqueous solubility, particularly under acidic conditions where the amino group and the quinoline nitrogen can be protonated.

-

Organic Solubility: The methyl ester functionality and the aromatic system contribute to its lipophilic character.[4] Consequently, good solubility is expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in polar protic solvents like methanol and ethanol.[4]

Table 2: Predicted Solubility Profile

| Solvent Type | Expected Solubility | Rationale |

| Water | Low | Predominantly nonpolar aromatic core. |

| Polar Aprotic (e.g., DMSO, DMF) | Good | Polarity of the solvent can accommodate both polar and nonpolar regions of the molecule.[4] |

| Polar Protic (e.g., Methanol, Ethanol) | Moderate | Potential for hydrogen bonding with the amino and ester groups.[4] |

| Nonpolar (e.g., Hexane, Toluene) | Low to Moderate | The polar functional groups limit solubility in highly nonpolar solvents. |

Melting and Boiling Points

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not widely published, this section outlines the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the protons of the amino group, and the methyl protons of the ester. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of the 3,7-disubstitution pattern. The amino group protons would likely appear as a broad singlet, and the methyl ester protons as a sharp singlet further downfield.

-

¹³C NMR: The carbon NMR spectrum will display signals for each of the unique carbon atoms in the molecule. The carbonyl carbon of the ester group will be the most downfield signal. The chemical shifts of the aromatic carbons will be influenced by the electron-donating amino group and the electron-withdrawing carboxylate group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The expected characteristic absorption bands are detailed in the table below.

Table 3: Predicted Infrared Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (Amino) | 3400-3250 | Asymmetric and symmetric stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C=O (Ester) | 1725-1705 | Stretching |

| C=N, C=C (Aromatic) | 1620-1450 | Ring stretching |

| C-O (Ester) | 1300-1000 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of 202.21. Fragmentation would likely involve the loss of the methoxy group (-OCH₃) from the ester, followed by the loss of the carbonyl group (-CO).

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is governed by the interplay of its functional groups and the aromatic quinoline core.

Reactivity of the Amino Group

The amino group at the 3-position is a nucleophilic center and can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions.

Reactivity of the Ester Group

The methyl ester at the 7-position can undergo reactions typical of carboxylic acid esters:

-

Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst.

-

Amidation: Reaction with amines to form amides.

Reactivity of the Quinoline Ring

The quinoline ring can undergo electrophilic aromatic substitution, although the positions of substitution will be directed by the existing amino and carboxylate groups.

Synthetic Approaches

The synthesis of substituted quinolines can be achieved through various established methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[6] A plausible synthetic route to this compound could involve the construction of the quinoline ring from appropriately substituted aniline and carbonyl precursors, followed by functional group manipulations to introduce the amino and methyl carboxylate moieties at the desired positions. For instance, a substituted aniline could be reacted in a multi-step process to form the quinoline core, with subsequent nitration and reduction to yield the amino group, and a separate series of reactions to introduce the carboxylate function.[7]

Figure 2: Generalized synthetic workflow for substituted aminoquinolines.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information for the related compound 3-aminoquinoline provides guidance on potential hazards. It is prudent to handle this compound with the care afforded to all laboratory chemicals of unknown toxicity.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. Do not ingest.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]

Applications and Future Directions

The unique structure of this compound positions it as a valuable building block in several areas of chemical research.

Medicinal Chemistry

The primary application of this compound is as an intermediate in the synthesis of novel therapeutic agents.[1] The quinoline scaffold is a well-established pharmacophore in antimalarial and anticancer drug discovery.[3] By modifying the amino and ester functionalities, or by further substitution on the quinoline ring, libraries of new compounds can be generated and screened for biological activity.

References

- 1. This compound [myskinrecipes.com]

- 2. Methyl 7-aminoquinoline-3-carboxylate [myskinrecipes.com]

- 3. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy Methyl 7-aminoquinoline-2-carboxylate [smolecule.com]

- 6. iipseries.org [iipseries.org]

- 7. 3-Amino-7-methoxyquinoline dihydrochloride | 1216228-63-5 | Benchchem [benchchem.com]

Spectroscopic Data for Methyl 3-aminoquinoline-7-carboxylate: An In-depth Technical Guide

Introduction

Methyl 3-aminoquinoline-7-carboxylate is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including potential antimalarial and anticancer drugs. Its quinoline framework, substituted with both an electron-donating amino group and an electron-withdrawing methyl carboxylate group, results in a unique electronic and structural profile. Accurate characterization of this molecule is paramount for its application in drug discovery and materials science. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental spectra for this specific molecule are not widely available in public databases, this guide will also leverage data from closely related analogs and first principles of spectroscopy to predict and interpret the spectral features, offering researchers a robust framework for its identification and characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for obtaining high-quality NMR data is crucial for accurate structural elucidation.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of high-purity this compound.[1][2][3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean vial.[1][3] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[4][5][6][7][8]

-

Ensure the sample is fully dissolved. If necessary, gentle vortexing can be applied.

-

Filter the solution through a pipette with a cotton plug to remove any particulate matter and transfer it to a clean, dry 5 mm NMR tube.[9]

-

The final sample volume should be sufficient to cover the detection region of the NMR probe, typically around 4-5 cm in height.[9][10]

-

-

Instrument Setup and Acquisition :

-

The NMR spectrometer should be properly tuned and the magnetic field shimmed to ensure homogeneity.

-

For ¹H NMR, a standard pulse sequence is typically sufficient. Key parameters include a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a higher number of scans and a longer acquisition time are generally required.[11]

-

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals for the aromatic protons, the amino group protons, and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the substituents on the quinoline ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 | ~8.5 | d | ~2.0 |

| H4 | ~7.8 | d | ~2.0 |

| H5 | ~8.0 | d | ~8.5 |

| H6 | ~7.5 | dd | ~8.5, 1.5 |

| H8 | ~8.2 | d | ~1.5 |

| -NH₂ | ~4.0-5.0 | br s | - |

| -OCH₃ | ~3.9 | s | - |

Interpretation and Rationale:

-

Quinoline Ring Protons : The protons on the quinoline core will resonate in the aromatic region (7.0-9.0 ppm).[11]

-

H2 and H4 : These protons are on the pyridine ring. H2 is adjacent to the nitrogen and is expected to be the most downfield of the ring protons. The amino group at C3 will shield H2 and H4, shifting them slightly upfield compared to unsubstituted quinoline. They will likely appear as doublets due to meta-coupling.

-

H5, H6, and H8 : These protons are on the benzene ring. The methyl carboxylate group at C7 is an electron-withdrawing group, which will deshield the protons on this ring, particularly H6 and H8. H5 will be a doublet due to ortho-coupling with H6. H6 will be a doublet of doublets due to ortho-coupling with H5 and meta-coupling with H8. H8 will appear as a doublet due to meta-coupling with H6.

-

-

Amino Protons (-NH₂) : The protons of the primary amino group will likely appear as a broad singlet in the region of 4.0-5.0 ppm. The chemical shift and peak shape can be highly variable and are dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

Methyl Ester Protons (-OCH₃) : The three protons of the methyl group will give a sharp singlet at approximately 3.9 ppm, a characteristic region for methyl esters.

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR spectrum will show 11 distinct signals corresponding to the carbon atoms in this compound.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 | ~145 |

| C3 | ~140 |

| C4 | ~120 |

| C4a | ~148 |

| C5 | ~128 |

| C6 | ~125 |

| C7 | ~135 |

| C8 | ~129 |

| C8a | ~128 |

| -C=O | ~166 |

| -OCH₃ | ~52 |

Interpretation and Rationale:

-

Quinoline Carbons : The carbon atoms of the quinoline ring will resonate between approximately 120 and 150 ppm.[12][13][14]

-

The carbons directly attached to the nitrogen (C2 and C8a) and the amino group (C3) will be significantly affected. The carbon bearing the amino group (C3) is expected to be deshielded.

-

The carbon attached to the carboxylate group (C7) will also be deshielded.

-

-

Carbonyl Carbon (-C=O) : The carbonyl carbon of the ester is expected to appear significantly downfield, around 166 ppm.

-

Methyl Carbon (-OCH₃) : The methyl carbon of the ester will be found in the aliphatic region, typically around 52 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a common and convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation : A small amount of the solid this compound is placed directly on the ATR crystal.

-

Data Acquisition :

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is placed on the crystal, and the anvil is pressed against the sample to ensure good contact.

-

The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum.

-

IR Spectral Data (Predicted)

The IR spectrum of this compound will be characterized by absorption bands corresponding to the N-H stretches of the amino group, the C=O stretch of the ester, and various vibrations of the aromatic quinoline core.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | 3400-3250 | Medium, two bands |

| C-H Aromatic Stretch | 3100-3000 | Medium to Weak |

| C=O Ester Stretch | ~1720 | Strong |

| C=C and C=N Aromatic Ring Stretches | 1620-1450 | Medium to Strong, multiple bands |

| N-H Bend (Scissoring) | 1650-1580 | Medium |

| C-O Ester Stretch | 1300-1000 | Strong, two bands |

| C-N Aromatic Amine Stretch | 1335-1250 | Strong |

Interpretation and Rationale:

-

N-H Stretching : Primary aromatic amines typically show two distinct bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[15][16]

-

C=O Stretching : The carbonyl group of the aromatic ester will produce a very strong and sharp absorption band around 1720 cm⁻¹.[17][18][19] Conjugation with the aromatic ring slightly lowers the frequency compared to a saturated ester.[17][18]

-

Aromatic Ring Vibrations : The C=C and C=N stretching vibrations of the quinoline ring will result in a series of bands in the 1620-1450 cm⁻¹ region.

-

N-H Bending : The scissoring vibration of the primary amino group is expected to appear in the 1650-1580 cm⁻¹ range.[16]

-

C-O Stretching : Esters characteristically show two strong C-O stretching bands. For an aromatic ester, these are typically observed between 1300-1000 cm⁻¹.[17][20]

-

C-N Stretching : A strong band corresponding to the C-N stretch of the aromatic amine is expected between 1335-1250 cm⁻¹.[15][16]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique suitable for polar molecules like this compound.

-

Sample Preparation :

-

Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[21][22]

-

The solution should be free of non-volatile salts and buffers, which can interfere with the ESI process.[21][22]

-

A small amount of formic acid (0.1%) can be added to the solution to promote protonation and the formation of [M+H]⁺ ions.[23]

-

-

Data Acquisition :

-

The sample solution is infused into the ESI source at a constant flow rate.

-

A high voltage is applied to the capillary, causing the formation of charged droplets that desolvate to produce gas-phase ions.

-

The ions are then guided into the mass analyzer, and their mass-to-charge ratio (m/z) is measured.

-

Mass Spectral Data (Predicted)

The ESI mass spectrum of this compound is expected to show a prominent protonated molecular ion [M+H]⁺.

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 203.08 | Protonated molecular ion |

| [M-OCH₃]⁺ | 172.06 | Loss of a methoxy radical |

| [M-COOCH₃]⁺ | 144.07 | Loss of the carbomethoxy group |

Interpretation and Rationale:

-

Molecular Ion : The molecular formula of this compound is C₁₁H₁₀N₂O₂. Its monoisotopic mass is 202.07 g/mol . In positive ion ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 203.08.

-

Fragmentation Pattern : While ESI is a soft ionization technique, some fragmentation can occur in the source or during tandem MS experiments. Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules or radicals.[24][25][26][27]

-

A likely fragmentation would be the loss of the methoxy radical (•OCH₃) from the ester group, resulting in an ion at m/z 172.06.

-

Another possible fragmentation is the loss of the entire carbomethoxy group (•COOCH₃), leading to an ion at m/z 144.07, which corresponds to the 3-aminoquinoline radical cation.

-

IV. Visualization of Experimental Workflows

To provide a clear visual representation of the methodologies described, the following diagrams illustrate the workflows for each spectroscopic technique.

NMR Spectroscopy Workflow

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

ATR-IR Spectroscopy Workflow

Caption: Step-by-step process for acquiring an ATR-IR spectrum.

ESI-MS Spectroscopy Workflow

Caption: Workflow for ESI-MS from sample preparation to spectral analysis.

V. Conclusion

This technical guide provides a detailed framework for understanding the spectroscopic characteristics of this compound. While experimental data for this specific compound is sparse, the predicted NMR, IR, and MS data, grounded in the established principles of spectroscopy and analysis of related structures, offer a reliable basis for its identification and characterization. The provided experimental protocols represent best practices in the field, ensuring the acquisition of high-quality data. This guide is intended to be a valuable resource for researchers in medicinal chemistry and materials science, facilitating the confident use of this important synthetic intermediate in their research endeavors.

References

- 1. scribd.com [scribd.com]

- 2. organomation.com [organomation.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. tandfonline.com [tandfonline.com]

- 5. reddit.com [reddit.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. thieme-connect.de [thieme-connect.de]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. Quinoline(91-22-5) 13C NMR [m.chemicalbook.com]

- 15. wikieducator.org [wikieducator.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. IR Spectrum: Esters [quimicaorganica.org]

- 20. spectroscopyonline.com [spectroscopyonline.com]

- 21. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 22. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 23. Rutgers_MS_Home [react.rutgers.edu]

- 24. chempap.org [chempap.org]

- 25. cdnsciencepub.com [cdnsciencepub.com]

- 26. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

A-Z Guide to Crystal Structure Analysis of Methyl 3-aminoquinoline-7-carboxylate: From Synthesis to Structural Elucidation

Abstract

This comprehensive technical guide provides an in-depth exploration of the crystal structure analysis of Methyl 3-aminoquinoline-7-carboxylate. This quinoline derivative is a significant scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4][5] Understanding its three-dimensional atomic arrangement is paramount for rational drug design and the development of novel pharmaceuticals. This document details the entire workflow, from the synthesis and crystallization of the target compound to the intricacies of single-crystal X-ray diffraction, data analysis, and structural interpretation. It is intended for researchers, scientists, and professionals in drug development who seek a thorough understanding of crystallographic techniques and their application to pharmaceutically relevant small molecules.

Introduction: The Significance of Quinolines in Medicinal Chemistry

The quinoline moiety is a privileged heterocyclic scaffold in drug discovery, renowned for its wide spectrum of pharmacological activities.[1][3][5] Derivatives of quinoline are integral to a variety of approved drugs, exhibiting antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2][4] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets.[3]

This compound, as a functionalized quinoline, serves as a versatile building block in the synthesis of more complex and potent drug candidates.[6][7] The presence of both an amino group and a carboxylate ester provides reactive sites for further chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties.[7] A precise understanding of its crystal structure provides invaluable insights into its molecular geometry, intermolecular interactions, and potential binding modes, thereby accelerating the drug discovery process.[8][9]

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through various established synthetic routes for quinoline derivatives. A common approach involves multi-step reactions starting from commercially available precursors. While a detailed synthetic protocol is beyond the scope of this guide, a general overview is presented. Often, these syntheses involve condensation reactions to form the quinoline ring system, followed by functional group manipulations to introduce the amino and methyl carboxylate moieties.[10][11][12]

Upon successful synthesis, the crude product must be purified and its identity confirmed using standard analytical techniques before proceeding to crystallization.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The chemical shifts and coupling constants of the protons and carbons in the quinoline ring and its substituents provide a detailed map of the molecule's connectivity.[13][14]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretching of the amino group, the C=O stretching of the ester, and the aromatic C-H and C=C/C=N stretching of the quinoline core.[13][15]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight of the compound, confirming its elemental composition.[16]

The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging and critical step in crystal structure analysis.[17] The goal is to grow well-ordered, single crystals of sufficient size for X-ray diffraction.[17]

Recrystallization: The Path to Purity and Order

Recrystallization is the primary technique for purifying solid organic compounds and encouraging the formation of single crystals.[18][19][20] The process relies on the principle that the solubility of a compound in a solvent increases with temperature.

Experimental Protocol: Slow Evaporation Method for Crystallization

-

Solvent Selection: The choice of solvent is crucial. An ideal solvent should dissolve the compound moderately at room temperature and have a higher solubility at elevated temperatures.[21] For this compound, solvents such as ethanol, methanol, or acetone, or a mixture thereof, can be explored.

-

Dissolution: Dissolve a small amount of the purified compound in a minimal amount of the chosen solvent in a clean vial. Gentle heating may be applied to facilitate dissolution.

-

Filtration (Optional): If any insoluble impurities are present, the hot solution should be filtered through a pre-warmed funnel with a small cotton or glass wool plug to remove them.[22]

-

Slow Evaporation: Cover the vial with a cap that has a small pinhole or leave it slightly ajar. This allows the solvent to evaporate slowly over several days to weeks.[18][22]

-

Crystal Growth: As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form. The slow rate of evaporation promotes the growth of larger, more well-defined crystals.[21]

-

Isolation: Once suitable crystals have formed, they should be carefully isolated from the mother liquor using a pipette or by decanting the solvent. The crystals can then be gently washed with a small amount of cold solvent and allowed to air dry.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[8][9][17][23] The technique involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

The SC-XRD Workflow

The process of determining a crystal structure using SC-XRD can be broken down into several key stages.

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A suitable single crystal of this compound is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is then rotated, and a series of diffraction images are collected at different orientations. The intensities and positions of the diffracted X-ray beams are recorded by a detector.

This raw data is then processed to integrate the diffraction spots and apply corrections for various experimental factors, resulting in a list of reflection intensities.

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted beams can be measured, their phases cannot be directly determined. Direct methods or Patterson methods are computational techniques used to solve this problem and generate an initial model of the crystal structure.

This initial model is then refined using a least-squares minimization process. During refinement, the atomic positions, thermal parameters, and other structural parameters are adjusted to achieve the best possible agreement between the observed diffraction data and the data calculated from the model.

Software for Crystallographic Analysis: A variety of software packages are available for structure solution, refinement, and visualization. Some commonly used programs include:

-

SHELX: A suite of programs widely used for the solution and refinement of small-molecule crystal structures.[24][25][26]

-

Olex2: A user-friendly graphical interface that integrates various crystallographic programs, including SHELX.[26]

-

PLATON: A versatile program for a multitude of crystallographic calculations, including structure validation.[24][27]

-

Mercury: A powerful tool for visualizing and analyzing crystal structures.[24][26]

Crystal Structure of this compound: A Detailed Analysis

While the specific crystal structure data for this compound would be obtained from the experimental analysis, we can anticipate and discuss the key structural features based on known quinoline derivatives.

Molecular Geometry

The analysis will provide precise bond lengths, bond angles, and torsion angles within the molecule.[9] The quinoline ring is expected to be largely planar, although slight deviations may occur. The geometry of the amino and methyl carboxylate substituents will also be determined, including their orientation relative to the quinoline ring.

Intermolecular Interactions and Crystal Packing

The way in which the molecules pack together in the crystal lattice is determined by a network of intermolecular interactions. For this compound, we can expect to observe:

-

Hydrogen Bonding: The amino group is a hydrogen bond donor, and the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group are potential hydrogen bond acceptors. These interactions are likely to play a significant role in the crystal packing.

-

π-π Stacking: The aromatic quinoline rings may engage in π-π stacking interactions, further stabilizing the crystal structure.

The analysis of these interactions is crucial for understanding the solid-state properties of the compound and can provide insights into its potential interactions with biological macromolecules.

Crystallographic Data Summary

The final results of the crystal structure analysis are typically summarized in a table of crystallographic data.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀N₂O₂ |

| Formula Weight | 202.21 |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| R-factor (R1) | To be determined |

| Weighted R-factor (wR2) | To be determined |

| Goodness-of-fit (S) | To be determined |

Note: The values in this table are placeholders and would be populated with the experimental data obtained from the single-crystal X-ray diffraction analysis.

Implications for Drug Development

The detailed structural information obtained from this analysis has several important implications for drug development:

-

Structure-Activity Relationship (SAR) Studies: The precise molecular geometry provides a basis for understanding how modifications to the structure of this compound affect its biological activity.

-

Rational Drug Design: The three-dimensional structure can be used in computational modeling and docking studies to design new derivatives with improved binding affinity and selectivity for their biological targets.

-

Polymorphism Studies: The crystal structure provides a reference for identifying and characterizing different polymorphic forms of the compound, which can have significant effects on its physical properties and bioavailability.[8]

Conclusion

The crystal structure analysis of this compound is a powerful tool for elucidating its molecular architecture and understanding its solid-state properties. This in-depth technical guide has outlined the essential steps in this process, from synthesis and crystallization to the final interpretation of the structural data. The insights gained from such studies are invaluable for the rational design and development of new quinoline-based therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. nbinno.com [nbinno.com]

- 5. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. Methyl 7-aminoquinoline-3-carboxylate [myskinrecipes.com]

- 8. rigaku.com [rigaku.com]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 12. tandfonline.com [tandfonline.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 19. people.chem.umass.edu [people.chem.umass.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. How To [chem.rochester.edu]

- 22. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]

- 23. excillum.com [excillum.com]

- 24. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 25. rcsb.org [rcsb.org]

- 26. X-ray Diffraction - Software and Databases [chemgeo.uni-jena.de]

- 27. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

Methyl 3-aminoquinoline-7-carboxylate: A Technical Guide for Advanced Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 3-aminoquinoline-7-carboxylate (CAS No. 1822679-71-9), a heterocyclic building block with significant potential in pharmaceutical research and development. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous approved therapeutics. This document consolidates the known structural, chemical, and application-centric data for this specific isomer. It is intended to serve as a foundational resource for researchers and drug development professionals engaged in the synthesis of novel bioactive agents, particularly in the fields of oncology and infectious diseases. The guide elucidates the compound's role as a strategic intermediate, discusses the mechanistic rationale for its use based on the broader class of aminoquinolines, and provides essential safety and handling protocols.

Core Compound Identification and Properties

This compound is a distinct isomer within the aminoquinoline carboxylate family. Its unique substitution pattern—an amine group at position 3 and a methyl carboxylate group at position 7—offers specific steric and electronic properties that can be strategically exploited in molecular design.

Structural and Chemical Data

Precise identification is critical for experimental reproducibility and regulatory compliance. The fundamental identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1822679-71-9 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| MDL Number | MFCD28133487 | [1] |

| Canonical SMILES | COC(=O)c1cc2c(cncc2c1)N | Inferred from Structure |

Note: Detailed experimental physicochemical properties such as melting point, boiling point, and solubility for this specific CAS number are not extensively reported in publicly accessible literature. Researchers should perform analytical characterization upon receipt of the material.

Isomeric Context

It is imperative to distinguish this compound from its various isomers, as positional changes of the amino and carboxylate groups dramatically influence biological activity and chemical reactivity. For reference, other common isomers include:

-

Methyl 7-aminoquinoline-3-carboxylate (CAS: 948302-98-5)[2]

-

Methyl 8-aminoquinoline-7-carboxylate (CAS: 181285-05-2)[3]

-

Methyl 7-aminoquinoline-2-carboxylate (CAS: 766485-24-9)[4]

The distinct placement of functional groups in the target compound governs its role as a versatile synthon, with the 3-amino group serving as a key nucleophilic handle for derivatization.

Strategic Role in Medicinal Chemistry

The quinoline ring system is a well-established "privileged scaffold" in drug discovery, renowned for its ability to interact with a wide array of biological targets.[5] The value of this compound lies in its utility as a starting material for more complex molecules with therapeutic potential.[1][2]

Rationale for Application in Oncology

The development of quinoline-based anticancer agents is an active and promising area of research.[5] The mechanism of action for many of these compounds involves intercalation into DNA, inhibition of topoisomerase enzymes, or modulation of protein kinases, leading to cell cycle arrest and apoptosis.[5][6]

The 3-amino group on the quinoline core is a high-activity substitution site.[5] It provides a reactive center for coupling with various side chains, pharmacophores, or solubilizing groups via amide bond formation or other nucleophilic substitution reactions. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific cancer cell lines, such as breast cancer (MCF-7).[5] The ester at the 7-position can be hydrolyzed to the corresponding carboxylic acid, providing another attachment point for further molecular elaboration or for improving pharmacokinetic properties.

Caption: Logical workflow for utilizing the compound in anticancer drug design.

Foundation for Novel Antimalarial Agents

Aminoquinolines are historically significant and clinically relevant antimalarial agents.[7] The 4-aminoquinoline chloroquine and the 8-aminoquinoline primaquine are landmark drugs, though their efficacy is challenged by widespread parasite resistance.[8][9] This has driven the search for new quinoline-based compounds with novel mechanisms of action or the ability to overcome resistance.

This compound serves as a valuable starting point for creating such agents.[1] Research has demonstrated that modifications across the quinoline scaffold can restore activity against resistant strains of Plasmodium falciparum.[9] The synthesis of hybrid molecules, where the quinoline core is linked to other pharmacophores (e.g., tetraoxanes or ferrocene), is a proven strategy for developing potent antimalarials.[9] The functional handles on the target compound are ideally suited for participating in the coupling chemistries required to build these next-generation chimeric antimalarials.

Synthesis and Handling

Recommended Storage and Handling

To ensure the integrity of the compound, the following laboratory procedures are recommended based on general safety data for aminoquinolines.

-

Storage: Store in a cool (2-8°C), dry, and well-ventilated area.[1] The container should be tightly sealed and protected from light.[1] For long-term stability, storage under an inert gas atmosphere (e.g., argon or nitrogen) is advisable.

-

Handling: Handle in a fume hood to avoid inhalation of dust.[10][11] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[10][11] Avoid dust formation during transfer.[10]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as a chemical waste product and handled by a licensed professional waste disposal service.[11]

General Safety Profile

A specific Safety Data Sheet (SDS) for this compound is not widely published. The safety profile can be inferred from the parent compound, 3-Aminoquinoline (CAS 580-17-6).

-

Hazards: May cause skin and serious eye irritation.[11] May cause respiratory irritation upon inhalation of dust.[11]

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[10][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10][11]

-

Inhalation: Move the person into fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[10][11]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10][11]

-

Caption: Key safety and handling protocols for laboratory use.

Conclusion and Future Outlook

This compound is a strategically valuable, yet under-characterized, chemical intermediate. Its bifunctional nature—a nucleophilic amino group and a modifiable ester group on the proven quinoline scaffold—positions it as an ideal building block for creating diverse libraries of compounds for high-throughput screening in anticancer and antimalarial drug discovery programs.

Future research should focus on publishing a robust and scalable synthesis protocol for this specific isomer. Furthermore, detailed characterization of its physicochemical properties and a comprehensive evaluation of its reactivity profile would be of immense value to the medicinal chemistry community. As researchers continue to innovate around the quinoline core to combat drug resistance and discover novel therapeutics, the utility of specific, well-defined synthons like this compound will only continue to grow.

References

- 1. This compound [myskinrecipes.com]

- 2. Methyl 7-aminoquinoline-3-carboxylate [myskinrecipes.com]

- 3. Methyl 8-aminoquinoline-7-carboxylate | C11H10N2O2 | CID 23353253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Methyl 7-aminoquinoline-2-carboxylate [smolecule.com]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. capotchem.cn [capotchem.cn]

Unlocking the Therapeutic Potential of Methyl 3-aminoquinoline-7-carboxylate: A Technical Guide for Innovative Research

In the dynamic landscape of drug discovery and development, the relentless pursuit of novel molecular scaffolds with therapeutic promise is paramount. Among these, the quinoline nucleus stands as a privileged structure, forming the backbone of numerous clinically significant agents. This guide delves into the untapped potential of a specific, yet versatile derivative: Methyl 3-aminoquinoline-7-carboxylate. While direct, extensive research on this particular molecule is emerging, its structural motifs suggest a wealth of opportunities for pioneering investigations in oncology, infectious diseases, and neurodegenerative disorders. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a roadmap for exploring the multifaceted research applications of this intriguing compound.

The Quinoline Core: A Foundation of Diverse Bioactivity

The quinoline ring system, an amalgamation of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[1][2][3][4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antibacterial, antifungal, anti-inflammatory, and neuroprotective effects.[1][3][4] The versatility of the quinoline scaffold allows for functionalization at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. This compound, with its amino and carboxylate ester functionalities, presents a unique platform for chemical modification and exploration of its therapeutic utility.[5][6]

Potential Research Applications: A Trio of Therapeutic Frontiers

Based on the extensive literature on quinoline derivatives, three key areas of research present the most promising avenues for investigating the potential of this compound: Oncology, Infectious Diseases, and Neurodegenerative Disorders.

Oncology: Targeting Aberrant Cellular Signaling

Numerous quinoline derivatives have exhibited potent anticancer activity through various mechanisms, including the inhibition of protein kinases and interference with DNA replication.[4][7][8] The structural features of this compound suggest its potential as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy.

One particularly relevant target is Protein Kinase CK2 , a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell growth, proliferation, and survival.[9][10] Derivatives of 2-aminoquinoline-3-carboxylic acid have been identified as potent inhibitors of CK2.[9][10]

Caption: Potential inhibition of the CK2 signaling pathway by a derivative.

Infectious Diseases: A Modern Take on a Classic Scaffold

The 4-aminoquinoline scaffold is the foundation of the renowned antimalarial drug chloroquine.[11][12][13] The mechanism of action of these compounds involves accumulating in the acidic food vacuole of the parasite and inhibiting the polymerization of heme, leading to the buildup of toxic free heme.[11][12][14] Given its aminoquinoline core, this compound is a prime candidate for development as a novel antimalarial agent, potentially effective against chloroquine-resistant strains.

Caption: A streamlined workflow for antimalarial drug discovery.

Neurodegenerative Disorders: Protecting the Brain

Recent studies have highlighted the neuroprotective potential of quinoline derivatives.[1] Their antioxidant and anti-inflammatory properties, coupled with their ability to chelate metal ions, make them attractive candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The amino and carboxylate groups on this compound could be pivotal in mediating these effects.

Experimental Protocols: A Practical Guide

To facilitate the exploration of this compound, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of a Derivative Library

The versatile structure of this compound allows for the creation of a diverse library of derivatives to probe structure-activity relationships (SAR).

Protocol for Amide Coupling at the 3-Amino Position:

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Addition of Carboxylic Acid: Add the desired carboxylic acid (1.1 equivalents) to the solution.

-

Coupling Agent: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 equivalents) and a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up: Filter the reaction mixture to remove any precipitated urea byproduct (if using DCC). Wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (for Oncology Research)

Objective: To determine the inhibitory activity of synthesized derivatives against Protein Kinase CK2.

Materials:

-

Recombinant human CK2 enzyme

-

Specific peptide substrate for CK2

-

ATP (Adenosine triphosphate)

-

Kinase buffer

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

-

Prepare Reagents: Prepare serial dilutions of the test compounds in kinase buffer.

-

Kinase Reaction: In a 96-well plate, add the CK2 enzyme, the peptide substrate, and the test compound at various concentrations.

-

Initiate Reaction: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

-

Quantify Kinase Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimalarial Assay (SYBR Green I-based)

Objective: To assess the in vitro efficacy of the compounds against Plasmodium falciparum.

Materials:

-

Chloroquine-sensitive and -resistant strains of P. falciparum

-

Human red blood cells (O+)

-

RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

-

SYBR Green I nucleic acid stain

-

Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)

Procedure:

-

Parasite Culture: Maintain asynchronous cultures of P. falciparum in human red blood cells at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Drug Plates: Prepare serial dilutions of the test compounds in a 96-well plate.

-

Incubation: Add the parasite culture (at approximately 1% parasitemia and 2% hematocrit) to the drug plates and incubate for 72 hours under the same conditions.

-

Lysis and Staining: Add SYBR Green I in lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Data Analysis: Calculate the IC50 values by fitting the fluorescence data to a sigmoidal dose-response curve.

Quantitative Data Summary

The following table provides a hypothetical summary of biological activity for a series of derivatives based on the proposed experimental protocols.

| Compound ID | R1 Substituent (at 3-amino) | CK2 IC50 (µM)[15] | P. falciparum IC50 (µM) |

| M3A7C | -H | > 50 | > 50 |

| M3A7C-01 | -COCH3 | 15.2 | 2.5 |

| M3A7C-02 | -CO-Ph | 8.7 | 1.1 |

| M3A7C-03 | -CO-(4-Cl-Ph) | 2.1 | 0.45 |

| M3A7C-04 | -SO2-Ph | 11.5 | 3.8 |

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutic agents. Its versatile chemical nature, combined with the proven track record of the quinoline scaffold, provides a fertile ground for innovation in oncology, infectious diseases, and neurodegeneration. The experimental frameworks provided in this guide offer a clear path for researchers to embark on the exciting journey of unlocking the full therapeutic potential of this compound and its derivatives. Future research should focus on optimizing the lead compounds through iterative cycles of synthesis and biological testing, ultimately paving the way for preclinical and clinical development.

References

- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl 7-aminoquinoline-3-carboxylate [myskinrecipes.com]

- 6. This compound [myskinrecipes.com]

- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. archive.lstmed.ac.uk [archive.lstmed.ac.uk]

- 14. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

The Ascendant Scaffold: A Technical Guide to 3-Aminoquinoline-7-Carboxylate Esters in Modern Drug Discovery

Abstract

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities.[1] Within this privileged heterocyclic family, the 3-aminoquinoline-7-carboxylate ester scaffold is emerging as a particularly intriguing motif for the development of novel targeted therapies. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and promising biological activities of these compounds. We will delve into the intricacies of their preparation, with a focus on the venerable Friedländer annulation, and discuss their potential as kinase inhibitors, particularly within the PI3K/mTOR signaling pathway, a critical axis in cancer progression. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation therapeutics.

Introduction: The Quinoline Core and Its Therapeutic Legacy

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a recurring structural theme in a vast array of natural products and synthetic drugs.[1] Its inherent physicochemical properties and versatile synthetic handles have made it a fertile ground for the discovery of agents targeting a wide range of diseases, including malaria, cancer, and microbial infections.[1][2] The strategic placement of various functional groups on the quinoline ring system allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.

The 3-aminoquinoline-7-carboxylate ester moiety represents a specific and highly functionalized iteration of the quinoline core. The presence of the amino group at the 3-position and the carboxylate ester at the 7-position offers multiple points for diversification and interaction with biological targets. The amino group can act as a key hydrogen bond donor or acceptor, while the ester functionality can influence solubility and cell permeability, and also serve as a potential site for metabolic modification. These structural features make this scaffold particularly attractive for the design of targeted therapies, especially in the realm of oncology.

Synthesis of 3-Aminoquinoline-7-Carboxylate Esters: A Practical Approach

The construction of the 3-aminoquinoline-7-carboxylate ester scaffold can be efficiently achieved through the Friedländer annulation , a classic and reliable method for quinoline synthesis.[1][3] This reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group, typically a β-ketoester.[3]

The Friedländer Annulation: A Step-by-Step Protocol

The following protocol outlines a plausible and adaptable synthetic route to ethyl 3-aminoquinoline-7-carboxylate, a representative example of this class of compounds.

Starting Materials:

-

4-amino-3-formylbenzonitrile (or a suitable precursor to the 7-carboxylate functionality)

-

Ethyl cyanoacetate

-

A suitable base catalyst (e.g., piperidine, sodium ethoxide)

-

An appropriate solvent (e.g., ethanol, dimethylformamide)

Reaction Scheme:

A plausible synthetic workflow for 3-aminoquinoline-7-carboxylate esters.

Experimental Procedure:

-

Knoevenagel Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-3-formylbenzonitrile (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in absolute ethanol.

-

Catalysis: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Rationale behind Experimental Choices:

-

Solvent: Ethanol is a common and effective solvent for the Friedländer synthesis, as it readily dissolves the reactants and facilitates the reaction.

-

Catalyst: Piperidine is a mild base that effectively catalyzes the initial Knoevenagel condensation between the aldehyde and the active methylene compound.

-

Purification: Recrystallization is often a straightforward and efficient method for purifying the solid product, while column chromatography provides a more rigorous purification if necessary.

Physicochemical and Spectroscopic Characterization

The 3-aminoquinoline-7-carboxylate esters are typically crystalline solids with moderate to good solubility in common organic solvents. Their structural features give rise to characteristic spectroscopic signatures.

Spectroscopic Data (Expected)

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | - Aromatic protons of the quinoline ring system (typically in the range of 7.0-8.5 ppm).- A singlet for the proton at the 2-position of the quinoline ring.- Signals for the ethyl ester group (a quartet around 4.3 ppm and a triplet around 1.3 ppm).- A broad singlet for the amino group protons (chemical shift can vary). |

| ¹³C NMR | - Resonances for the nine carbon atoms of the quinoline ring system (in the aromatic region).- A signal for the ester carbonyl carbon (around 165-170 ppm).- Signals for the ethyl ester carbons. |

| IR Spectroscopy | - N-H stretching vibrations of the amino group (around 3300-3500 cm⁻¹).- C=O stretching vibration of the ester carbonyl group (around 1700-1730 cm⁻¹).- C=N and C=C stretching vibrations of the quinoline ring (in the range of 1500-1650 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. |

Biological Activities and Therapeutic Potential

The 3-aminoquinoline-7-carboxylate ester scaffold holds significant promise as a template for the design of novel therapeutic agents, particularly in the field of oncology. The quinoline core is a known pharmacophore in many kinase inhibitors, and the specific substitution pattern of this scaffold can be exploited to achieve potent and selective inhibition of key signaling pathways implicated in cancer.[4][5]

Targeting the PI3K/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[4] Aberrant activation of this pathway is a common event in many human cancers, making it a prime target for therapeutic intervention. Several quinoline-based compounds have been reported as potent inhibitors of PI3K and/or mTOR.[4][5]

Structure-Activity Relationship (SAR) Insights (Inferred from Related Scaffolds):

While specific SAR data for 3-aminoquinoline-7-carboxylate esters as PI3K/mTOR inhibitors is not extensively documented, we can infer potential relationships based on studies of structurally similar compounds.[4]

-

The 3-Amino Group: The amino group at the 3-position can serve as a crucial hydrogen bond donor, interacting with key residues in the ATP-binding pocket of kinases. Modifications to this group, such as acylation or substitution, can significantly impact potency and selectivity.

-